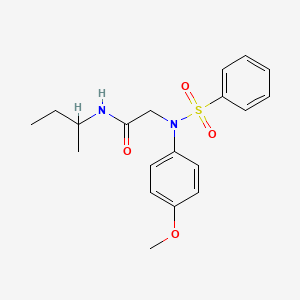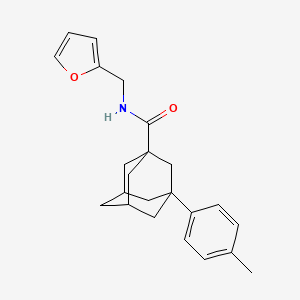![molecular formula C20H24O4 B5037156 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is synthesized through a complex chemical reaction, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation, leading to the prevention of neurodegeneration. In herbicidal applications, this compound has been shown to inhibit the growth of weeds by interfering with their cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has several advantages for lab experiments, including its stability, solubility, and specificity. This compound is stable under various conditions and can be easily synthesized in large quantities. This compound is also highly soluble in various solvents, making it easy to use in various assays. However, this compound also has some limitations, including its potential toxicity and off-target effects. This compound can be toxic at high concentrations, and its off-target effects can lead to unintended consequences.
Direcciones Futuras
The potential applications of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone are vast, and there are several future directions for research. One direction is to further explore the anticancer properties of this compound and its potential use as a chemotherapeutic agent. Another direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders. Additionally, there is a need to study the herbicidal properties of this compound in more detail and to develop more effective and sustainable herbicides. Finally, there is a need to investigate the potential use of this compound as a building block for the synthesis of new materials and polymers.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized through a complex chemical reaction and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound and to develop more effective and sustainable applications.
Métodos De Síntesis
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is synthesized through a multi-step chemical reaction that involves the condensation of 4-ethoxyphenol with 4-chlorobutyric acid, followed by the reaction of the resulting intermediate with 4-bromophenol. The final product, this compound, is then obtained through a palladium-catalyzed coupling reaction. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to have herbicidal properties and can be used as a potential herbicide. In material science, this compound can be used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
1-[2-[4-(4-ethoxyphenoxy)butoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-22-17-10-12-18(13-11-17)23-14-6-7-15-24-20-9-5-4-8-19(20)16(2)21/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOGRAZZNYRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)
![N-(2-chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5037088.png)
![2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)
![{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5037094.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)


![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)

